Heliosupine
Overview
Description
Heliosupine is a pyrrolizidine alkaloid with the molecular formula C20H31NO7 and a molecular weight of 397.47 g/mol . It is primarily found in plants belonging to the Boraginaceae family, such as Cynoglossum officinale, Cynoglossum pictum, Cynoglossum viridiflorum, Echium vulgare, Heliotropium supinum, and Paracynoglossum imeretinum . This compound is known for its biological activities, including hypotensive, spasmolytic, and antitumoral effects .
Mechanism of Action
Target of Action
Heliosupine is a pyrrolizidine alkaloid . The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects.
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine at the synapses, which can lead to overstimulation of the muscles and glands.
Biochemical Pathways
It is known that the compound interferes with the cholinergic system by inhibiting ache . This inhibition disrupts the normal function of the nervous system, leading to a variety of physiological effects.
Pharmacokinetics
Like other pyrrolizidine alkaloids, it is likely that this compound is metabolized in the liver . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can result in a range of effects, including muscle contractions and glandular secretions . In addition, this compound has been reported to exhibit deterrent effects against generalist herbivores .
Biochemical Analysis
Biochemical Properties
Heliosupine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It is known to inhibit acetylcholinesterase (AChE) with an IC50 of 0.57 mM . This inhibition can lead to the accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound interacts with hepatic enzymes, leading to its bioactivation and subsequent hepatotoxicity . The compound’s structure allows it to form covalent bonds with nucleophilic sites on proteins and DNA, resulting in cytotoxic and genotoxic effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it induces cell death through apoptosis, primarily by activating caspases and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, leading to altered gene expression and inflammatory responses . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to acetylcholinesterase, preventing the breakdown of acetylcholine and leading to prolonged neurotransmission . It also forms adducts with DNA and proteins, causing mutations and protein dysfunction . Additionally, this compound inhibits cytochrome P450 enzymes, reducing the metabolism of other compounds and increasing their toxicity . These interactions contribute to the compound’s cytotoxic, genotoxic, and hepatotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable in aqueous solutions but can degrade under acidic or basic conditions . Over time, its cytotoxic effects on cells may increase as it accumulates and forms more adducts with cellular components . Long-term exposure to this compound in vitro has been shown to cause persistent oxidative stress and chronic inflammation . In vivo studies have demonstrated that repeated administration of this compound leads to progressive liver damage and fibrosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild hepatotoxicity and transient changes in liver enzyme levels . At higher doses, it can lead to severe liver damage, including necrosis and fibrosis . Threshold effects have been observed, where a certain dosage level results in a sudden increase in toxicity . Additionally, high doses of this compound can cause systemic toxicity, affecting other organs such as the kidneys and lungs .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It undergoes bioactivation by cytochrome P450 enzymes, forming reactive metabolites that can bind to cellular macromolecules . These metabolites can undergo further detoxification through conjugation with glutathione or other molecules . The formation of reactive intermediates can also lead to oxidative stress and cellular damage . The metabolic flux of this compound and its metabolites can vary depending on the expression levels of metabolic enzymes and the availability of cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it forms adducts with DNA and affects gene expression . Additionally, this compound can accumulate in the mitochondria, leading to mitochondrial dysfunction and apoptosis . The targeting of this compound to specific subcellular compartments is influenced by its chemical structure and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heliosupine can be synthesized through various chemical reactions involving its precursor compounds. The synthesis typically involves the esterification of pyrrolizidine alkaloids with angelyloxy and echimidinyloxymethyl substituents . The reaction conditions often include the use of organic solvents such as ethanol, chloroform, and acetone, with the reaction being carried out at controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources. The plants are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound . Advanced techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Heliosupine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Substitution: Substitution reactions involving this compound can lead to the formation of different esters and derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed in substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Reduced forms of this compound.
Substitution: Various esters and derivatives.
Scientific Research Applications
Heliosupine has a wide range of scientific research applications:
Comparison with Similar Compounds
- Supinine: Another pyrrolizidine alkaloid with similar biological activities .
- Amabiline: Known for its hepatotoxic effects .
- Rinderine: Exhibits similar spasmolytic properties .
- Echinatine: Shares structural similarities with heliosupine .
- Viridiflorine: Another pyrrolizidine alkaloid with comparable biological effects .
Properties
IUPAC Name |
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGCYGUWHGOPY-UKLMUADPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@]([C@H](C)O)(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32728-78-2 | |
Record name | Heliosupine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32728-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heliosupine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HELIOSUPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW15Z680DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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